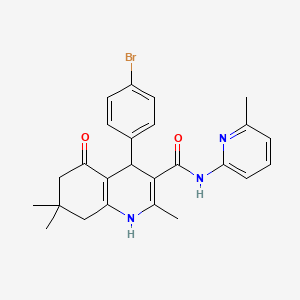![molecular formula C16H22N2O B4966191 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4966191.png)
1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol, also known as BDTU, is a chemical compound that belongs to the class of tricyclic compounds. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol is not fully understood, but it is believed to involve its interaction with the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that regulates the activity of various ion channels, receptors, and enzymes. 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been shown to bind to the sigma-1 receptor with high affinity and modulate its activity, leading to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been shown to have various biochemical and physiological effects, including modulation of ion channels, receptors, and enzymes. 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been shown to enhance the activity of voltage-gated sodium channels and inhibit the activity of voltage-gated calcium channels, leading to changes in neuronal excitability. 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has also been shown to modulate the activity of various neurotransmitter receptors, including NMDA receptors, GABA receptors, and dopamine receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol is its high affinity and selectivity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
One of the main limitations of 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol is its low solubility in water, which can limit its use in certain experimental settings. 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol also has a relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol. One direction is the development of new 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol derivatives with improved pharmacokinetic properties and activity against specific biological targets. Another direction is the investigation of the role of the sigma-1 receptor in various neurological disorders and the development of sigma-1 receptor modulators as potential treatments. Finally, the use of 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol as a building block for the synthesis of novel organic materials with potential applications in drug delivery, imaging, and sensing is an exciting area of research.
Métodos De Síntesis
The synthesis of 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol involves several steps, including the condensation of benzylamine and 2-cyanobenzaldehyde to form a Schiff base, followed by a reduction reaction using sodium borohydride to yield the corresponding amine. The amine is then subjected to a cyclization reaction with 1,3-dibromopropane to form the tricyclic compound 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol. The overall yield of this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been extensively studied for its potential applications in various fields, including neuroscience, medicinal chemistry, and materials science. In neuroscience, 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been used as a ligand for the sigma-1 receptor, which plays a critical role in regulating neuronal excitability and synaptic plasticity. 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and depression.
In medicinal chemistry, 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been used as a scaffold for the development of new drugs targeting various biological targets, including ion channels, G protein-coupled receptors, and enzymes. 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol derivatives have shown promising activity against cancer, inflammation, and infectious diseases.
In materials science, 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been used as a building block for the synthesis of novel organic materials, including polymers, dendrimers, and nanoparticles. These materials have potential applications in drug delivery, imaging, and sensing.
Propiedades
IUPAC Name |
1-benzyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-15-14-9-17-6-7-18(10-14)12-16(15,11-17)8-13-4-2-1-3-5-13/h1-5,14-15,19H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUDJXDALLLTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3CN1CC(C2)(C3O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undecan-9-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B4966119.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4966126.png)
![N-(4-bromophenyl)-2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4966138.png)

![2-[(4-isopropylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4966151.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide](/img/structure/B4966157.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4966163.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4966185.png)
![N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4966195.png)

![6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966207.png)
![2-chloro-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4966210.png)